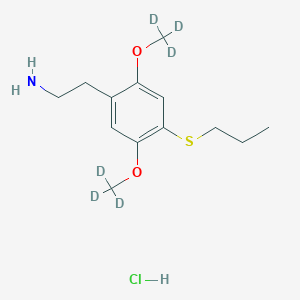
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride
Vue d'ensemble
Description
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2C-P, a member of the 2C family of phenethylamines. 2C-P is a potent psychoactive substance that has been used as a recreational drug. However,
Mécanisme D'action
The mechanism of action of 2C-P involves the activation of serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound. The exact mechanism of action of 2C-P is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-P are similar to other psychedelics, such as LSD and psilocybin. The compound has been found to cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are believed to be due to the compound's interaction with serotonin receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-P in lab experiments is its potency. The compound is highly potent, which means that small doses can produce significant effects. This makes it useful for studying the mechanisms of action of psychedelics. However, one limitation of using 2C-P is its potential for abuse. The compound has been used as a recreational drug, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 2C-P. One area of interest is its potential therapeutic applications. The compound has been found to have antidepressant and anxiolytic effects in animal studies, which suggests that it may have potential as a treatment for mental health disorders. Another area of interest is its interaction with other drugs. Studies have shown that 2C-P can interact with other substances, such as MDMA, which can lead to dangerous effects. Further research is needed to understand the potential risks and benefits of using 2C-P in combination with other drugs.
Conclusion:
In conclusion, 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride, also known as 2C-P, is a potent psychoactive substance that has potential applications in scientific research. The compound has been found to have high affinity for serotonin receptors, and its mechanism of action is still not fully understood. While there are advantages to using 2C-P in lab experiments, there are also limitations due to its potential for abuse. Future research on 2C-P should focus on its potential therapeutic applications and its interaction with other drugs.
Applications De Recherche Scientifique
2C-P has been used in various scientific research studies to investigate its mechanism of action and physiological effects. The compound has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor binding activity is believed to be responsible for the psychoactive effects of 2C-P.
Propriétés
IUPAC Name |
2-[4-propylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKNSBEESCMGM-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582559 | |
| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951400-19-4 | |
| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



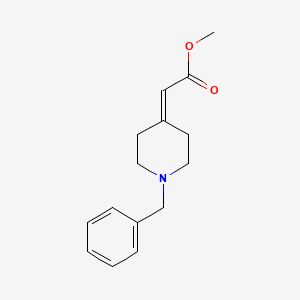
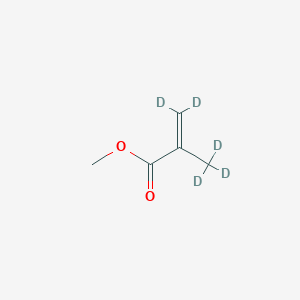
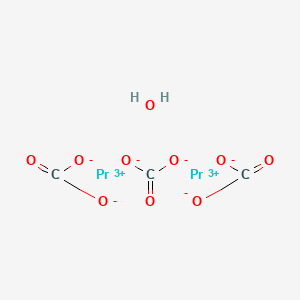

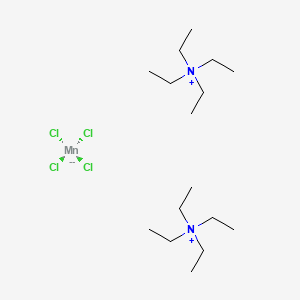


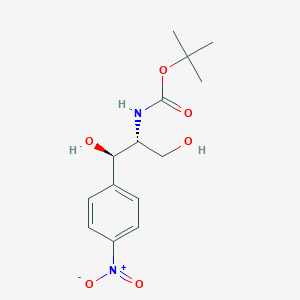
![tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate](/img/structure/B1612607.png)
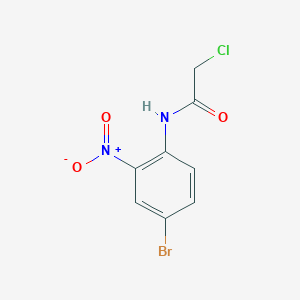
![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1612616.png)